p-Cresol-(methyl-13C)

説明

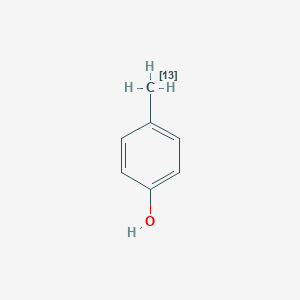

p-Cresol-(methyl-13C) is a labeled form of p-Cresol, where the methyl group is isotopically enriched with carbon-13. This compound is often used in scientific research to trace and study metabolic pathways due to the presence of the carbon-13 isotope, which can be detected using nuclear magnetic resonance (NMR) spectroscopy. The molecular formula of p-Cresol-(methyl-13C) is 13CH3C6H4OH, and it has a molecular weight of 109.13 g/mol .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of p-Cresol-(methyl-13C) typically involves the methylation of phenol using a carbon-13 labeled methylating agent. One common method is the reaction of phenol with 13C-labeled methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete methylation .

Industrial Production Methods: Industrial production of p-Cresol-(methyl-13C) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity carbon-13 labeled methyl iodide and phenol, with stringent control over reaction conditions to maximize yield and purity. The product is then purified using distillation or recrystallization techniques .

Types of Reactions:

Oxidation: p-Cresol-(methyl-13C) can undergo oxidation reactions to form p-hydroxybenzaldehyde or p-hydroxybenzoic acid. Common oxidizing agents include potassium permanganate and chromic acid.

Reduction: Reduction of p-Cresol-(methyl-13C) can yield methylcyclohexanol. This reaction typically uses hydrogen gas in the presence of a metal catalyst such as palladium on carbon.

Substitution: p-Cresol-(methyl-13C) can participate in electrophilic aromatic substitution reactions. For example, nitration with nitric acid yields 4-nitro-p-cresol-(methyl-13C).

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Nitric acid for nitration, sulfuric acid for sulfonation.

Major Products:

Oxidation: p-Hydroxybenzaldehyde, p-Hydroxybenzoic acid.

Reduction: Methylcyclohexanol.

Substitution: 4-Nitro-p-cresol-(methyl-13C), 4-Sulfo-p-cresol-(methyl-13C).

科学的研究の応用

p-Cresol-(methyl-13C) is widely used in various fields of scientific research:

Chemistry: Used as a tracer in NMR spectroscopy to study reaction mechanisms and metabolic pathways.

Biology: Employed in metabolic studies to trace the incorporation and transformation of carbon atoms in biological systems.

Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of drugs.

作用機序

The mechanism of action of p-Cresol-(methyl-13C) is primarily related to its role as a tracer molecule. The carbon-13 isotope allows researchers to track the movement and transformation of the compound within a system using NMR spectroscopy. This enables the study of metabolic pathways, reaction mechanisms, and the interaction of the compound with various molecular targets and pathways .

類似化合物との比較

p-Cresol: The non-labeled form of p-Cresol, used in similar applications but without the isotopic tracing capability.

m-Cresol: An isomer of p-Cresol with the methyl group in the meta position, used in different chemical and industrial applications.

o-Cresol: Another isomer with the methyl group in the ortho position, also used in various industrial processes.

Uniqueness: p-Cresol-(methyl-13C) is unique due to the presence of the carbon-13 isotope, which allows for detailed tracing and analysis in scientific research. This isotopic labeling provides a significant advantage in studying complex biological and chemical systems, making it a valuable tool in research and development .

生物活性

Overview

p-Cresol-(methyl-13C) is a labeled isotopic variant of p-cresol, where the methyl group is enriched with carbon-13. This compound is utilized extensively in metabolic studies due to its ability to trace carbon atom incorporation and transformation in biological systems. The molecular formula for p-Cresol-(methyl-13C) is , with a molecular weight of 109.13 g/mol. Its application spans various fields, including chemistry, biology, and medicine, particularly in pharmacokinetic studies and metabolic research.

Target Enzymes

The primary target of p-Cresol-(methyl-13C) involves several enzymes, notably:

- Nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase

- Cyclooxygenase-2 (COX-2)

- 5-Lipoxygenase (5-LOX)

These enzymes are crucial for the compound's antioxidant and anti-inflammatory properties, which play significant roles in various biochemical pathways.

Biochemical Pathways

p-Cresol undergoes metabolic activation primarily via cytochrome P450-mediated aromatic oxidation in human liver microsomes. It is metabolized through conjugation pathways, mainly involving sulfation and glucuronidation. This compound is also a metabolite of the amino acids tyrosine and phenylalanine, which are converted by intestinal bacteria into 4-hydroxyphenylacetic acid before decarboxylation to p-cresol.

Cellular Effects

Research indicates that p-cresol exhibits potent toxicity, particularly in liver models. Studies show that exposure to p-cresol leads to:

- Increased oxidative stress markers

- Glutathione depletion

- Cellular necrosis as indicated by lactate dehydrogenase (LDH) release

In HepaRG cells, significant toxicity was observed at concentrations as low as 0.25 mM for oxidative stress and 0.5 mM for cellular necrosis markers .

Case Studies

-

Toxicity Assessment

A study evaluated the effects of p-cresol on oxidative stress and glutathione levels in HepaRG cells. The results demonstrated that p-cresol significantly increased reactive oxygen species (ROS) levels and depleted total cellular glutathione at concentrations above 1 mM after prolonged exposure . -

Comparative Toxicology

Another study compared the toxic effects of p-cresol with other uremic toxins. It highlighted that p-cresol was more potent in inducing cellular necrosis and oxidative stress than its glucuronide metabolites, suggesting that glucuronidation may not effectively detoxify p-cresol .

Research Applications

p-Cresol-(methyl-13C) serves various research purposes:

- Metabolic Tracing : Used extensively in NMR spectroscopy to study metabolic pathways.

- Pharmacokinetics : Helps understand drug metabolism and distribution.

- Industrial Applications : Employed in synthesizing labeled pharmaceuticals and fine chemicals.

| Property | Description |

|---|---|

| Molecular Weight | 109.13 g/mol |

| Solubility | Soluble in organic solvents; limited solubility in water |

| Toxicity | Potent toxicant; can cause oxidative stress and cellular necrosis |

| Metabolism | Primarily via cytochrome P450; conjugated metabolites are glucuronides |

特性

IUPAC Name |

4-(113C)methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O/c1-6-2-4-7(8)5-3-6/h2-5,8H,1H3/i1+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWDCLRJOBJJRNH-OUBTZVSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3]C1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50583898 | |

| Record name | 4-(~13~C)Methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121474-53-1 | |

| Record name | 4-(~13~C)Methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 121474-53-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。